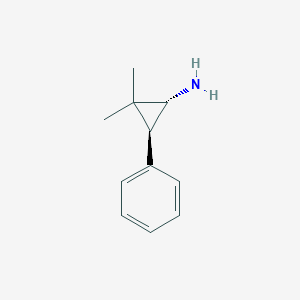

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine

描述

属性

IUPAC Name |

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)9(10(11)12)8-6-4-3-5-7-8/h3-7,9-10H,12H2,1-2H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFISWOCMUKKIGN-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1N)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1N)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882188-78-5 | |

| Record name | rac-(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and optical activity of the final product.

化学反应分析

Types of Reactions

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of brominated or nitrated derivatives.

科学研究应用

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme studies.

Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropane ring’s strain and the amine group’s nucleophilicity play crucial roles in its reactivity and binding affinity.

相似化合物的比较

The following analysis compares (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine with structurally related cyclopropane and cyclopropanamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Comparisons

Key Observations :

- Lipophilicity : The target compound’s phenyl and dimethyl groups enhance lipophilicity compared to polar derivatives like the hydroxymethyl-carboxamide analog .

- Hydrogen Bonding : Compounds with hydroxyl or carboxamide groups (e.g., ) form extensive hydrogen-bond networks in crystal structures, whereas the target amine lacks such groups, relying on weaker van der Waals interactions .

Crystallographic Data

While crystallographic data for the target compound are unavailable, related structures (e.g., ) reveal:

- Unit Cell Parameters : For (1R,3S)-3-hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide, $ a = 9.4628 \, \text{Å}, \, b = 12.298 \, \text{Å}, \, c = 18.710 \, \text{Å} $, with hydrogen-bonded networks stabilizing the lattice .

- Refinement Methods : SHELX software (e.g., SHELXL97) is commonly used for small-molecule refinement, suggesting compatibility with the target compound’s structural analysis .

常见问题

Q. Methodological Approach

Target Selection : Prioritize receptors common to cyclopropylamines (e.g., serotonin transporters, NMDA receptors) based on structural analogs .

Assay Design :

- Binding Affinity : Radioligand displacement assays (e.g., H-paroxetine for serotonin transporters).

- Functional Activity : Calcium flux assays in HEK293 cells expressing GPCRs .

Controls : Include enantiomers and fluorine-substituted analogs (e.g., difluorophenyl derivatives) to assess stereochemical and electronic effects .

What computational strategies predict the pharmacokinetic profile of this compound?

Q. Advanced Modeling

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP (predicted: ~2.1) and polar surface area (<70 Ų) .

- CYP450 Metabolism Prediction : Use docking software (e.g., AutoDock Vina) to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .

- QSAR Models : Corrogate data from fluorinated analogs to estimate solubility and plasma protein binding .

How should contradictory data on receptor binding affinity be resolved?

Q. Data Contradiction Analysis

Replicate Studies : Ensure consistent assay conditions (pH, temperature, cell line).

Probe Stereochemical Purity : Trace impurities (<2% of undesired enantiomer) can skew results; re-analyze via chiral GC-MS .

Control for Fluorine Effects : Compare with non-fluorinated analogs to isolate substituent contributions .

Meta-Analysis : Pool data from structurally related cyclopropanamines to identify outliers .

What methodologies assess metabolic stability in hepatic microsomes?

Q. Advanced Pharmacological Study

Incubation Protocol :

- Use human liver microsomes (HLM) with NADPH cofactor.

- Monitor parent compound depletion via LC-MS/MS over 60 minutes.

Metabolite Identification :

- High-resolution MS/MS to detect hydroxylation or N-demethylation products.

Structural Modifications : Introduce electron-withdrawing groups (e.g., CF) to stabilize against oxidative metabolism, as seen in fluorinated analogs .

How can enantiomeric resolution challenges be addressed during scale-up?

Q. Process Chemistry

Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for preparative HPLC .

Crystallization-Induced Asymmetric Transformation : Seed crystallization with the desired enantiomer to shift equilibrium .

Enzymatic Dynamic Kinetic Resolution : Combine lipases with racemization catalysts (e.g., Shvo’s catalyst) for >99% ee .

What structural features explain SAR trends in cyclopropanamine derivatives?

Q. SAR Analysis

| Substituent | Effect on Activity | Evidence Source |

|---|---|---|

| 2,2-Dimethyl (target) | Enhanced metabolic stability vs. H-bonding | Inferred from |

| 3,4-Difluorophenyl | Increased lipophilicity & receptor affinity | |

| Cyclopropane ring strain | Higher binding energy to rigid targets |

Comparative studies show dimethyl groups reduce CYP450 interactions, while fluorine improves target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。